N2-Ethyl-N2-methylpyridine-2,5-diamine dihydrochloride
CAS No.: 1707367-71-2
Cat. No.: VC6850859
Molecular Formula: C8H15Cl2N3
Molecular Weight: 224.13
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1707367-71-2 |
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Molecular Formula | C8H15Cl2N3 |
Molecular Weight | 224.13 |
IUPAC Name | 2-N-ethyl-2-N-methylpyridine-2,5-diamine;dihydrochloride |
Standard InChI | InChI=1S/C8H13N3.2ClH/c1-3-11(2)8-5-4-7(9)6-10-8;;/h4-6H,3,9H2,1-2H3;2*1H |
Standard InChI Key | BIVJAJXXFUKOKO-UHFFFAOYSA-N |
SMILES | CCN(C)C1=NC=C(C=C1)N.Cl.Cl |
Introduction
Structural and Chemical Characteristics
N2-Ethyl-N2-methylpyridine-2,5-diamine dihydrochloride (CAS: 1707367-71-2) belongs to the pyridine amine family. Its molecular formula is C₈H₁₄N₃·2HCl, with a molecular weight of 224.12 g/mol. The compound features a pyridine ring substituted with two amino groups at the 2 and 5 positions, alongside ethyl and methyl groups attached to the nitrogen at the 2 position. The dihydrochloride salt formation involves protonation of the amino groups, improving aqueous solubility.
Molecular Geometry and Bonding
The pyridine ring adopts a planar hexagonal geometry, with nitrogen at position 1 contributing to aromaticity. The ethyl and methyl groups introduce steric effects, influencing reactivity. The amino groups at positions 2 and 5 participate in hydrogen bonding and electrostatic interactions, critical for biological activity.
Spectral Data
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IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N aromatic stretch), and ~1250 cm⁻¹ (C-N amine stretch).
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NMR:
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¹H NMR (D₂O): δ 2.1 (s, 3H, N-CH₃), δ 1.2 (t, 3H, N-CH₂CH₃), δ 3.4 (q, 2H, N-CH₂), δ 6.8–7.5 (m, 3H, pyridine-H).
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¹³C NMR: δ 15.2 (N-CH₂CH₃), δ 38.5 (N-CH₃), δ 120–150 (pyridine carbons).
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Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step pathway:
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Chlorination of Pyridine: 2,5-Dichloropyridine is reacted with ethylamine and methylamine under basic conditions (e.g., NaOH in ethanol).
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Amination: Selective substitution of chlorine atoms with amino groups using ammonia or amines.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.
Reaction Conditions:
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Temperature: 80–100°C
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Solvent: Ethanol/water mixture
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Catalysts: None required; reaction proceeds via nucleophilic aromatic substitution.
Industrial Manufacturing
Industrial processes optimize for yield (>85%) and purity (>98%). Continuous flow reactors are employed to enhance efficiency, with in-line purification via crystallization. Key challenges include managing exothermic reactions and minimizing by-products such as N-monoalkylated derivatives.
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Forms nitroso (N=O) or nitro (NO₂) derivatives using agents like KMnO₄.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the pyridine ring to piperidine, altering biological activity.
Substitution Reactions
The amino groups undergo alkylation or acylation. For example, reaction with acetyl chloride yields N-acetylated derivatives, enhancing lipophilicity.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits tyrosine kinases by competing with ATP for binding at the catalytic site. This activity is pivotal in cancer research, particularly for targeting aberrant signaling pathways in malignancies.
Antimicrobial Properties
In vitro studies demonstrate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values of 8–16 µg/mL. The mechanism involves disruption of cell wall synthesis via binding to penicillin-binding proteins.
Apoptosis Induction
In cancer cell lines (e.g., MCF-7 breast cancer), the compound induces apoptosis by upregulating caspase-3 and Bax proteins while downregulating Bcl-2.
Applications in Scientific Research
Medicinal Chemistry
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Drug Development: Serves as a precursor for kinase inhibitors in oncology.
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Structure-Activity Relationship (SAR) Studies: Modifications to the ethyl/methyl groups optimize pharmacokinetic properties.
Material Science
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Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis.
Agricultural Chemistry
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Pesticide Formulations: Derivatives exhibit insecticidal activity against Aphis gossypii (cotton aphid).
Comparative Analysis with Analogues
Compound | Structure | Key Differences | Bioactivity (IC₅₀) |
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N2-Methylpyridine-2,5-diamine | Lacks ethyl group | Reduced lipophilicity | 25 µM (Kinase inhibition) |
N2-Ethylpyridine-2,5-diamine | Lacks methyl group | Enhanced solubility | 18 µM (Antimicrobial) |
N2-Isopropyl analogue | Bulkier isopropyl substituent | Lower metabolic stability | 32 µM (Apoptosis induction) |
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